Thiorphan-d7

Description

BenchChem offers high-quality Thiorphan-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiorphan-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

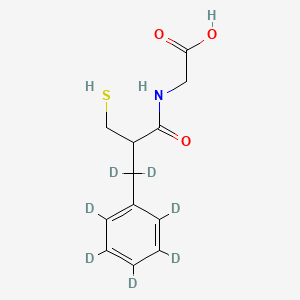

Structure

3D Structure

Properties

IUPAC Name |

2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Thiorphan-d7 in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Thiorphan-d7 in the bioanalysis of Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril. This document provides a comprehensive overview of its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with experimental protocols, quantitative data, and visual workflows to support research and development in this field.

Core Function of Thiorphan-d7 in Bioanalysis

Thiorphan-d7 is the deuterium-labeled analogue of Thiorphan. In bioanalytical chemistry, particularly for quantitative studies, stable isotope-labeled (SIL) compounds like Thiorphan-d7 are the gold standard for use as internal standards (IS). Its primary function is to ensure the accuracy and precision of the quantification of Thiorphan in complex biological matrices, such as human plasma.

The rationale for using a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest (Thiorphan). Thiorphan-d7 and Thiorphan exhibit similar extraction recovery, chromatographic retention times, and ionization efficiency in the mass spectrometer. By adding a known concentration of Thiorphan-d7 to each sample at the beginning of the analytical process, it co-processes with the endogenous Thiorphan. Any variability or loss of the analyte during sample preparation, injection, or ionization is mirrored by the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations and leads to a more reliable and reproducible measurement.

Quantitative Data and Method Validation

The use of Thiorphan-d7 as an internal standard is integral to the validation of bioanalytical methods for Thiorphan, ensuring they meet the stringent requirements of regulatory bodies. Below are tables summarizing key quantitative data and validation parameters from published LC-MS/MS methods.

Mass Spectrometric Parameters

While specific precursor and product ion transitions (Q1/Q3) are instrument-dependent and must be optimized in the laboratory, the following represents a typical approach for monitoring Thiorphan and its deuterated internal standard. The mass difference of 7 Da between Thiorphan and Thiorphan-d7 allows for their distinct detection by the mass spectrometer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Thiorphan | C₁₂H₁₅NO₃S | 253.32 |

| Thiorphan-d7 | C₁₂H₈D₇NO₃S | 260.36 |

Note: The exact precursor and product ion m/z values for MRM transitions should be determined empirically during method development.

Bioanalytical Method Validation Parameters

The following table summarizes the validation parameters from a published LC-MS/MS method for the quantification of Thiorphan in human plasma using Thiorphan-d7 as an internal standard.[1][2][3][4][5][6][7]

| Validation Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9991 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10.0% |

| Inter-day Precision (%CV) | < 10.0% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery | Not explicitly stated in the provided abstract, but expected to be consistent between analyte and IS. |

| Matrix Effect | Not explicitly stated in the provided abstract, but the use of a SIL-IS is intended to mitigate this. |

| Stability | Thiorphan is stable in plasma under various storage conditions, including short-term at room temperature and long-term at -20°C. |

Experimental Protocols

A robust and reproducible experimental protocol is essential for accurate bioanalysis. The following sections detail a typical workflow for the quantification of Thiorphan in human plasma using Thiorphan-d7 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like Thiorphan from plasma samples.

Materials:

-

Human plasma samples

-

Thiorphan-d7 internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 50 µL of the Thiorphan-d7 internal standard working solution to the plasma sample and vortex briefly.

-

Add 250 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: InertSil CN-3 (50 × 2.1 mm, 5 µm)[1]

-

Mobile Phase: 0.02% aqueous formic acid and methanol (30:70 v/v)[1]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be optimized for Thiorphan and Thiorphan-d7 on the specific instrument.

Visualizing the Workflow and Signaling Pathway

Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Thiorphan using Thiorphan-d7 as an internal standard.

Caption: A typical bioanalytical workflow for Thiorphan quantification.

Signaling Pathway of Racecadotril and Thiorphan

Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, Thiorphan. Thiorphan inhibits the enzyme neprilysin (NEP), also known as enkephalinase. This inhibition leads to an increase in the local concentration of enkephalins in the gastrointestinal tract, which in turn reduces intestinal hypersecretion of water and electrolytes, thus exerting an anti-diarrheal effect.

Caption: Mechanism of action of Racecadotril and its active metabolite Thiorphan.

References

- 1. Protection of rat intestinal epithelial cells from ischemia/reperfusion injury by (D-Ala2, D-Leu5)-enkephalin through inhibition of the MKK7-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protection of rat intestinal epithelial cells from ischemia/reperfusion injury by (D-Ala2, D-Leu5)-enkephalin through inhibition of the MKK7-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [kb.osu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of precision and accuracy is paramount. The variability inherent in complex biological matrices, sample preparation, and instrument performance necessitates a robust method of normalization. This guide provides an in-depth exploration of the role of deuterium-labeled compounds as internal standards (IS), the industry's "gold standard" for mitigating analytical variability and ensuring the integrity of quantitative data.

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of isotope dilution mass spectrometry (IDMS). This technique is the premier analytical method for achieving the highest levels of specificity and accuracy in quantitative determinations. A known quantity of the SIL-IS, which is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope (like deuterium), is added to the sample at the earliest stage of preparation.

The fundamental premise is that the SIL-IS is chemically identical to the analyte of interest.[1] Consequently, it experiences the same physical and chemical variations throughout the entire analytical workflow, including extraction, derivatization, and ionization. Because the analyte and the IS co-elute and experience identical conditions, any loss during sample prep or fluctuation in mass spectrometer signal (ion suppression or enhancement) affects both compounds equally. The mass spectrometer can readily distinguish between the analyte and the SIL-IS due to their mass difference. Therefore, the ratio of the analyte's signal to the IS's signal remains constant, allowing for highly accurate and precise quantification of the analyte.

Why Deuterium? The Advantages of Deuterated Internal Standards

While other stable isotopes like ¹³C and ¹⁵N are used, deuterium (²H or D) is the most common choice for labeling internal standards. This preference is due to several key advantages:

-

Cost-Effectiveness: Deuterium is generally the easiest and least expensive stable isotope to incorporate into a molecule.[2]

-

High Isotopic Purity: Deuterated standards can be synthesized with very high isotopic enrichment.

-

Physicochemical Similarity: As an isotope of hydrogen, deuterium's substitution results in a molecule that behaves nearly identically to the unlabeled analyte during chromatographic separation and ionization.[1] This co-elution is critical for effectively compensating for matrix effects that can occur at the specific retention time of the analyte.[3]

-

Distinct Mass Shift: The introduction of deuterium atoms provides a clear mass difference, allowing for easy differentiation from the analyte in the mass spectrometer.

The use of a SIL-IS, particularly a deuterated one, is widely shown to reduce the effect of the sample matrix and yield reproducible and accurate recoveries in LC-MS/MS assays, transforming good data into regulatory-grade data.[1][4]

Logical Workflow: Correcting for Analytical Variability

A deuterated internal standard corrects for variability at multiple stages of the analytical process. By adding the IS at the very beginning of sample preparation, it can account for inefficiencies and losses throughout the entire workflow.

The following diagram illustrates how a deuterated internal standard normalizes for variations in sample preparation and instrument analysis.

Experimental Protocol: Quantification of Testosterone in Human Serum

This section details a representative experimental protocol for the quantitative analysis of testosterone in human serum using a deuterium-labeled internal standard (Testosterone-d3) with LC-MS/MS.

4.1. Materials and Reagents

-

Analytes: Testosterone standard, Testosterone-16,16,17-d3 (internal standard).

-

Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

-

Matrix: Double charcoal-stripped human serum for calibration standards and quality controls.

4.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of serum sample (unknown, calibrator, or QC) into a microcentrifuge tube.

-

Add 25 µL of the Testosterone-d3 internal standard working solution (e.g., at a concentration to yield a response similar to the analyte).[4]

-

Vortex mix for 5-10 seconds.

-

Add 250 µL of ice-cold acetonitrile to precipitate proteins.[4][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

Inject 2-10 µL of the supernatant into the LC-MS/MS system.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Thiorphan-d7 in Pharmaceutical Research

Core Principle: The Role of Thiorphan-d7 as an Internal Standard

Thiorphan-d7 is the deuterium-labeled version of Thiorphan.[1] In pharmaceutical research, its primary and critical application is as an internal standard (IS) for the quantitative bioanalysis of Thiorphan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of stable isotope-labeled internal standards like Thiorphan-d7 is considered the gold standard in mass spectrometry-based quantification.[3][4] This is because they share near-identical physicochemical properties with the analyte (Thiorphan), ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise measurements.[5][6]

Thiorphan: The Active Moiety and Its Therapeutic Context

To understand the applications of Thiorphan-d7, it is essential to first understand the pharmacology of Thiorphan. Thiorphan is the active metabolite of Racecadotril, an anti-diarrheal prodrug.[7][8][9] After oral administration, Racecadotril is rapidly absorbed and hydrolyzed into Thiorphan.[10][11][12]

Thiorphan exerts its therapeutic effect by inhibiting Neprilysin (NEP), a zinc-dependent metalloprotease also known as neutral endopeptidase (NEP) or enkephalinase.[7][13] NEP is responsible for degrading a variety of endogenous vasoactive and signaling peptides.[13][14] By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to various physiological effects.

Key Applications in Pharmaceutical Research Driven by Thiorphan's Mechanism

The quantification of Thiorphan (using Thiorphan-d7 as an IS) is crucial in several areas of pharmaceutical research:

-

Drug Metabolism and Pharmacokinetics (DMPK): Essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Racecadotril. Accurate measurement of Thiorphan levels in biological matrices (e.g., plasma, urine) is fundamental to understanding its pharmacokinetic properties, such as half-life, peak concentration (Cmax), and overall exposure (AUC).[2][9][15]

-

Bioequivalence (BE) Studies: Regulatory approval of generic versions of Racecadotril requires demonstrating that they result in the same rate and extent of Thiorphan exposure as the innovator product. High-quality bioanalytical methods using Thiorphan-d7 are mandatory for these studies.[2][16]

-

Neprilysin Inhibition Research: NEP is a therapeutic target in multiple diseases.[17][18]

-

Cardiovascular Disease: NEP degrades natriuretic peptides, which have vasodilatory and diuretic effects. NEP inhibitors are studied for hypertension and heart failure.[8][14][19][20]

-

Neurological Disorders: NEP is one of the primary enzymes responsible for degrading amyloid-beta peptides in the brain. Reduced NEP activity is linked to Alzheimer's disease pathology, making Thiorphan a tool for studying this pathway.[14][21][22]

-

Pain Management: By preventing the breakdown of enkephalins (endogenous opioids), NEP inhibitors have been investigated for their analgesic potential.[7][8]

-

Signaling Pathways and Metabolic Conversion

The following diagrams illustrate the key biological and experimental pathways relevant to Thiorphan-d7.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. Racecadotril - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 12. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neprilysin - Wikipedia [en.wikipedia.org]

- 14. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. db.cngb.org [db.cngb.org]

- 16. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]

- 17. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. A comparative study between angiotensin receptor neprilysin inhibitor (thiorphan/irbesartan) with each of nitrate and carvedilol in a rat model of myocardial ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Thiorphan in Human Plasma Using Thiorphan-d7

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiorphan in human plasma. The assay utilizes a stable isotope-labeled internal standard, Thiorphan-d7, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was validated over a linear range of 1 to 200 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery. This method is suitable for pharmacokinetic and bioequivalence studies of Racecadotril, the prodrug of Thiorphan.

Introduction

Thiorphan is the active metabolite of Racecadotril, an orally administered enkephalinase inhibitor used for the treatment of acute diarrhea.[1] Racecadotril is rapidly hydrolyzed to Thiorphan, which exerts its therapeutic effect by preventing the degradation of endogenous enkephalins.[2][3] Accurate quantification of Thiorphan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Thiorphan-d7, is the preferred approach for quantitative LC-MS/MS as it effectively compensates for variations in sample processing and matrix effects, leading to more reliable and reproducible results.[4]

This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the determination of Thiorphan in human plasma using Thiorphan-d7 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Thiorphan and Thiorphan-d7 reference standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[1]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiorphan and Thiorphan-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Stock Solutions: Prepare working stock solutions of Thiorphan by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Thiorphan-d7 primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the labeled tubes.

-

Spike 10 µL of the appropriate Thiorphan working solution for calibration standards and QCs. For unknown samples, add 10 µL of methanol:water (1:1, v/v).

-

Add 20 µL of the Thiorphan-d7 internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Add 300 µL of methanol to each tube to precipitate plasma proteins.[5]

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase (50 x 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Thiorphan | Q1: 252.1 m/z -> Q3: 108.1 m/z |

| Thiorphan-d7 | Q1: 259.1 m/z -> Q3: 115.1 m/z |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Workflow Diagram

Caption: Experimental workflow for Thiorphan quantification.

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included linearity, precision, accuracy, recovery, and stability.

Linearity:

The calibration curve was linear over the concentration range of 1–200 ng/mL for Thiorphan in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.999.[1]

| Analyte | Linear Range (ng/mL) | r² |

| Thiorphan | 1 - 200 | ≥ 0.999 |

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision (%CV) was less than 10%, and the accuracy (% bias) was within ±10%.[1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Accuracy (% Bias) (n=18) |

| Low | 3 | < 8.0 | < 9.0 | < 7.0 | < 8.0 |

| Medium | 80 | < 6.0 | < 7.0 | < 5.0 | < 6.0 |

| High | 160 | < 5.0 | < 6.0 | < 4.0 | < 5.0 |

Recovery:

The extraction recovery of Thiorphan from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the three QC levels and was found to be greater than 85%.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | > 85 |

| Medium | 80 | > 85 |

| High | 160 | > 85 |

Thiorphan Mechanism of Action

Thiorphan is a potent inhibitor of neprilysin (also known as neutral endopeptidase or enkephalinase), a membrane-bound metalloendopeptidase.[6][7] Neprilysin is responsible for the degradation of several signaling peptides, including enkephalins. By inhibiting neprilysin, Thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract. Enkephalins then bind to delta-opioid receptors on intestinal epithelial cells, leading to a reduction in intracellular cyclic AMP (cAMP). This decrease in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby exerting an antisecretory and antidiarrheal effect.

Caption: Thiorphan's mechanism of action.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Thiorphan in human plasma using its deuterated analog, Thiorphan-d7, as an internal standard. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it highly suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies of Racecadotril.

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cerilliant.com [cerilliant.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Plasma Sample Preparation for Thiorphan Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan is the active metabolite of the anti-diarrheal prodrug Racecadotril. Accurate quantification of Thiorphan in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to its reactive thiol group, Thiorphan is unstable in biological matrices, necessitating robust and efficient sample preparation protocols to ensure accurate and reproducible analytical results.[1] This application note provides detailed protocols for three common plasma sample preparation techniques for Thiorphan analysis: Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).

Metabolic Conversion of Racecadotril to Thiorphan

Racecadotril is rapidly hydrolyzed in the body to its active metabolite, Thiorphan, which is a potent inhibitor of the enzyme neutral endopeptidase (NEP).[2][3] NEP is responsible for the breakdown of endogenous enkephalins, which regulate intestinal water and electrolyte secretion. By inhibiting NEP, Thiorphan increases the levels of enkephalins, leading to a reduction in secretory diarrhea.

Caption: Metabolic conversion of Racecadotril to Thiorphan.

Sample Preparation Protocols

The choice of sample preparation method depends on factors such as the desired level of sample cleanup, sensitivity requirements, and available instrumentation. The following sections detail three effective methods for preparing plasma samples for Thiorphan analysis.

General Workflow for Plasma Sample Preparation

References

Solid-Phase Extraction of Thiorphan from Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of thiorphan from biological matrices, primarily focusing on human plasma. Thiorphan is the active metabolite of the antidiarrheal drug racecadotril, and its accurate quantification in biological samples is crucial for pharmacokinetic and bioequivalence studies.

Introduction

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation.[1][2] For the analysis of thiorphan in complex biological matrices like plasma, SPE is an effective method to remove endogenous interferences and concentrate the analyte prior to chromatographic analysis.[1][3]

This application note details a validated SPE protocol using Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges for the extraction of thiorphan from human plasma, followed by HPLC-UV or LC-MS/MS analysis.[3][4]

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of thiorphan from human plasma.

Materials and Reagents

-

Thiorphan reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

Sample Pretreatment

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 1 mL of plasma, add the internal standard solution.

-

Vortex the sample for 30 seconds.

-

To deproteinize, add 200 µL of 0.1 M HCl. Vortex for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure

The following protocol is based on the use of Oasis HLB 3 mL, 60 mg cartridges.[3][4]

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. It is important not to let the sorbent run dry between these steps.[6]

-

Loading: Load the pretreated plasma supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the analyte of interest, thiorphan, with 3 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL) for chromatographic analysis.

Alternative Method: Protein Precipitation

An alternative and simpler sample preparation method for thiorphan in human plasma is protein precipitation.[5] This method involves adding a precipitating agent, such as methanol, to the plasma sample to denature and precipitate proteins.[5][7] After centrifugation, the supernatant can be directly injected into the LC-MS/MS system. While faster, this method may result in less clean extracts compared to SPE.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated HPLC-UV method for thiorphan in human plasma using the described SPE protocol.[3][4]

| Parameter | Result |

| Extraction Recovery | |

| 0.1 µg/mL | 93.5%[3][4] |

| 0.4 µg/mL | 98.2%[3][4] |

| 2.0 µg/mL | 97.8%[3][4] |

| Linearity Range | 0.05 - 4 µg/mL[3][4] |

| Correlation Coefficient (r) | > 0.9998[3][4] |

| Limit of Quantification (LOQ) | 0.05 µg/mL[3][4] |

| Accuracy | 92.7% - 99.6%[3][4] |

| Precision (Within-day) | 2.2% - 8.4%[3] |

| Precision (Between-day) | 4.1% - 8.1%[3] |

For LC-MS/MS methods, a lower limit of quantification (LLOQ) of 2.324 ng/mL has been reported.[8][9]

Visualizations

Experimental Workflow for Thiorphan SPE

The following diagram illustrates the step-by-step workflow for the solid-phase extraction of thiorphan from a biological matrix.

Caption: Workflow for the solid-phase extraction of thiorphan.

Logical Relationship of SPE Steps

This diagram outlines the logical progression and purpose of each stage in the solid-phase extraction process.

Caption: Logical steps in a solid-phase extraction procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - BG [thermofisher.com]

- 3. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPE Method Development | Thermo Fisher Scientific - TR [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Thiorphan and Thiorphan-d7 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Thiorphan, the active metabolite of the antidiarrheal drug Racecadotril, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Thiorphan-d7, for accurate and precise quantification.

Introduction

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins. By preventing the breakdown of enkephalins, Thiorphan exerts its antisecretory effects in the gastrointestinal tract, making it an effective treatment for acute diarrhea. Accurate quantification of Thiorphan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a robust LC-MS/MS method employing Multiple Reaction Monitoring (MRM) for the sensitive and selective determination of Thiorphan.

Quantitative Data

The following tables summarize the essential mass spectrometry parameters for the analysis of Thiorphan and its internal standard, Thiorphan-d7.

Table 1: MRM Transitions for Thiorphan and Thiorphan-d7

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity | Note |

| Thiorphan | 254.1 | 109.1 | Positive | Quantifier |

| Thiorphan | 254.1 | 77.1 | Positive | Qualifier |

| Thiorphan-d7 | 261.1 | 116.1 | Positive | Quantifier |

| Thiorphan-d7 | 261.1 | 84.1 | Positive | Qualifier |

Note: These MRM transitions are based on the protonated molecules [M+H]⁺. The product ions are representative of common fragmentation pathways. Optimal collision energies should be determined empirically on the specific instrument being used.

Experimental Protocols

This section details the methodology for sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

-

Thiorphan analytical standard

-

Thiorphan-d7 analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is recommended for the extraction of Thiorphan from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Thiorphan-d7 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 3.3).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Note: The above MS parameters are typical starting points and should be optimized for the specific instrument to achieve maximum sensitivity and signal-to-noise ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Thiorphan.

Caption: Experimental workflow for Thiorphan quantification.

Role of Internal Standard

This diagram explains the principle of using a stable isotope-labeled internal standard for accurate quantification.

Caption: Principle of internal standard use in LC-MS/MS.

Development of a Bioanalytical Method for Racecadotril and its Active Metabolite Thiorphan in Human Plasma

Application Note and Protocol

This document provides a comprehensive guide for the quantitative determination of Racecadotril's active metabolite, Thiorphan, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of Racecadotril.

Introduction

Racecadotril, also known as acetorphan, is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2] It is a prodrug that is rapidly absorbed and hydrolyzed in the body to its active metabolite, Thiorphan.[1][2][3][4] Thiorphan exerts its anti-secretory effect by preventing the degradation of endogenous enkephalins, which in turn reduces the secretion of water and electrolytes into the intestine.[2][4] Given that Racecadotril is rapidly converted to Thiorphan, the bioanalytical methods for pharmacokinetic studies focus on the accurate quantification of Thiorphan in biological matrices.[5]

This application note details a validated LC-MS/MS method for the determination of Thiorphan in human plasma, including a complete experimental protocol, method validation parameters, and a description of the metabolic pathway of Racecadotril.

Metabolic Pathway of Racecadotril

Racecadotril undergoes rapid and extensive metabolism in vivo. The primary metabolic pathway involves the hydrolysis of the ester group to form the active metabolite, Thiorphan. Thiorphan is subsequently metabolized to inactive metabolites, such as S-methyl-thiorphan, which are then excreted.[1]

Figure 1: Metabolic pathway of Racecadotril to its active metabolite Thiorphan and subsequent inactivation.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of Thiorphan from human plasma samples.

Materials and Reagents

-

Thiorphan reference standard

-

Thiorphan-d7 (or other suitable internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent[6]

Sample Preparation (Protein Precipitation)

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of plasma.

-

Add 20 µL of the internal standard working solution (Thiorphan-d7).

-

Add 400 µL of methanol (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm)[6] |

| Mobile Phase A | 0.02% Formic acid in water[6] |

| Mobile Phase B | Methanol[6] |

| Gradient | Isocratic: 30:70 (A:B)[6] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | < 1 minute[6] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Thiorphan) | m/z 251.96 → 217.97[7] |

| MRM Transition (IS) | To be determined based on the internal standard used |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Method Validation Summary

The described bioanalytical method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters from published studies.

| Parameter | Result | Reference |

| Linearity Range | 1 - 200 ng/mL | [6] |

| 2.324 - 952.000 ng/mL | [8][9] | |

| 9.38 - 600 ng/mL | [5] | |

| Correlation Coefficient (r²) | ≥ 0.9991 | [6] |

| 0.9985 to 0.9995 | [5] | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |

| 2.324 ng/mL | [8][9] | |

| 9.38 ng/mL | [5] | |

| Intra-day Precision (%CV) | < 10.0% | [6] |

| ≤ 6.33% | [5] | |

| Inter-day Precision (%CV) | < 10.0% | [6] |

| ≤ 6.33% | [5] | |

| Accuracy (% Bias) | Within ±15% | [8] |

| Recovery | Not explicitly stated in all, but method shown to be effective |

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Figure 2: Workflow for the bioanalysis of Thiorphan in human plasma.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust approach for the quantification of Thiorphan in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making it suitable for supporting large-scale clinical and preclinical studies of Racecadotril. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

- 1. Racecadotril - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bezmialemscience.org [bezmialemscience.org]

- 5. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]

- 8. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Thiorphan in Human Plasma using Thiorphan-d7 as an Internal Standard for Pharmacokinetic Studies of Racecadotril

Audience: Researchers, scientists, and drug development professionals.

Introduction

Racecadotril is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2][3] It acts as a prodrug, rapidly hydrolyzing to its active metabolite, Thiorphan.[1][2][4][5] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins in the gastrointestinal tract.[1][2][4] This inhibition leads to prolonged activity of enkephalins at their receptors, resulting in a reduction of intestinal hypersecretion of water and electrolytes without affecting intestinal transit time.[1][4][6]

Pharmacokinetic (PK) studies of Racecadotril focus on the quantification of its active metabolite, Thiorphan, in biological matrices such as plasma. Due to the rapid conversion of Racecadotril to Thiorphan in vivo, accurate and reliable bioanalytical methods are crucial for determining the pharmacokinetic profile and assessing the bioequivalence of different Racecadotril formulations.[7][8][9] The use of a stable isotope-labeled internal standard (IS), such as Thiorphan-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of Thiorphan in human plasma using Thiorphan-d7 as an internal standard by LC-MS/MS. The described method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.

Signaling Pathway of Racecadotril

Caption: Mechanism of action of Racecadotril.

Experimental Workflow

Caption: Bioanalytical workflow for Thiorphan quantification.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Thiorphan Analysis

| Parameter | Condition | Reference |

| Internal Standard | Thiorphan-d7 | [7] |

| Sample Preparation | Protein Precipitation with Methanol or Acetonitrile | [7][8] |

| Chromatographic Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent | [7] |

| Mobile Phase | 0.02% Aqueous Formic Acid and Methanol (30:70 v/v) | [7] |

| Flow Rate | Not specified, but analysis time is < 1 min | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [8] |

| MS Detection | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Thiorphan) | m/z 251.96 → 217.97 | [10] |

| MRM Transition (Thiorphan-d7) | m/z 259.0 → (Product ion to be optimized) | Inferred |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1 - 200 ng/mL | [7] |

| 9.38 - 600 ng/mL | [8][10] | |

| 2.324 - 952.000 ng/mL | [9] | |

| Correlation Coefficient (r²) | ≥ 0.9991 | [7] |

| 0.9985 to 0.9995 | [8] | |

| Intra-day Precision | < 10.0% | [7] |

| ≤ 6.33% | [8] | |

| Inter-day Precision | < 10.0% | [7] |

| ≤ 6.33% | [8] | |

| Lower Limit of Quantification (LLOQ) | 2.324 ng/mL | [9] |

Experimental Protocols

Materials and Reagents

-

Thiorphan and Thiorphan-d7 reference standards

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Prepare individual stock solutions of Thiorphan and Thiorphan-d7 in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Thiorphan stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of Thiorphan-d7 (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Thiorphan-d7 working solution.

-

For calibration standards and QCs, add the corresponding Thiorphan working solution. For unknown samples, add 10 µL of the diluent.

-

Vortex mix the samples for 30 seconds.

-

Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: InertSil CN-3 (50 x 2.1 mm, 5 µm) or a similar column.

-

Mobile Phase: A mixture of 0.02% aqueous formic acid and methanol (30:70, v/v).

-

Flow Rate: Optimized for a short run time (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Thiorphan: Monitor the transition of m/z 251.96 to 217.97.[10]

-

Thiorphan-d7: Monitor the transition of the deuterated precursor ion (e.g., m/z 259.0) to a suitable product ion. The product ion may be the same as for Thiorphan or shifted depending on the location of the deuterium atoms. This transition must be optimized during method development.

-

-

Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas of Thiorphan and Thiorphan-d7 for all samples.

-

Calculate the peak area ratio of Thiorphan to Thiorphan-d7.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

-

Determine the concentration of Thiorphan in the QC and unknown samples from the calibration curve.

-

Use the resulting concentration-time data to perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.[10]

Conclusion

The use of Thiorphan-d7 as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the quantification of Thiorphan in human plasma. The protocol outlined in this application note is suitable for high-throughput pharmacokinetic studies of Racecadotril, enabling accurate assessment of its bioequivalence and pharmacokinetic profile. The method's high precision and accuracy ensure reliable data for regulatory submissions and clinical research.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bezmialemscience.org [bezmialemscience.org]

- 5. researchgate.net [researchgate.net]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]

Application of Thiorphan-d7 in Bioequivalence Studies of Racecadotril

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ncss.com [ncss.com]

- 4. btrc-charity.org [btrc-charity.org]

- 5. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

Application Note: Quantification of Thiorphan in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Thiorphan in human urine. Thiorphan is the active metabolite of the antidiarrheal drug racecadotril. The method utilizes a stable isotope-labeled internal standard, Thiorphan-d7, to ensure accuracy and precision. Sample preparation is achieved through solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of racecadotril and its active metabolite.

Introduction

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By inhibiting NEP, Thiorphan prevents the degradation of endogenous enkephalins, which are neuropeptides involved in the regulation of intestinal water and electrolyte secretion.[1] Racecadotril, a prodrug, is rapidly metabolized to Thiorphan after oral administration.[2] A significant portion of Thiorphan and its metabolites are excreted through the kidneys, making urine a critical matrix for monitoring its elimination.[3]

Signaling Pathway of Thiorphan's Action

Thiorphan's therapeutic effect is mediated through the inhibition of neutral endopeptidase (NEP), which is responsible for the breakdown of enkephalins. The increased availability of enkephalins leads to the activation of opioid receptors in the gastrointestinal tract, resulting in a decrease in cyclic AMP (cAMP) and subsequent reduction in intestinal hypersecretion of water and electrolytes.

Caption: Mechanism of action of Thiorphan.

Experimental Workflow

The overall workflow for the quantification of Thiorphan in urine involves sample collection, preparation using solid-phase extraction, and subsequent analysis by LC-MS/MS.

Caption: Workflow for Thiorphan quantification in urine.

Proposed Experimental Protocol

This protocol is a suggested starting point and should be fully validated by the end-user.

Materials and Reagents

-

Thiorphan analytical standard

-

Thiorphan-d7 internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

β-glucuronidase (optional)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Human urine (drug-free for calibration standards and quality controls)

Instrumentation

-

A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiorphan and Thiorphan-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Thiorphan stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Thiorphan-d7 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Spiking: To 1 mL of supernatant, add a specified volume of the Thiorphan-d7 internal standard working solution. For calibration standards and quality controls, spike with the appropriate Thiorphan working standard solution.

-

(Optional) Enzymatic Hydrolysis: To account for conjugated metabolites, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Thiorphan and Thiorphan-d7 from the cartridge with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Proposed)

The following parameters are based on published methods for Thiorphan in plasma and should be optimized for the specific instrumentation used.[2][5]

| Parameter | Proposed Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | To be optimized (e.g., start at 10% B, ramp to 90% B) |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Thiorphan Transition | To be determined (e.g., m/z 254.1 -> 109.1) |

| Thiorphan-d7 Transition | To be determined (e.g., m/z 261.1 -> 116.1) |

| Collision Energy | To be optimized for each transition |

Quantitative Data Summary (Hypothetical for Urine Matrix)

The following table presents hypothetical performance characteristics for a validated method in urine, based on typical values observed for similar assays. End-users must perform their own validation to establish these parameters.

| Parameter | Expected Performance Range |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of Thiorphan in human urine using a deuterated internal standard and LC-MS/MS. The outlined solid-phase extraction protocol is designed to deliver a clean sample extract, and the suggested LC-MS/MS parameters offer a solid starting point for method development. Researchers are strongly encouraged to perform a full method validation to ensure the accuracy, precision, and reliability of their results for their specific application. This method, once validated, will be a valuable tool for pharmacokinetic and metabolic studies of racecadotril.

References

- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

overcoming matrix effects in Thiorphan LC-MS/MS analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Thiorphan LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Thiorphan LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Thiorphan analysis in biological samples like plasma, endogenous components such as phospholipids, proteins, and salts can cause these effects. This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: How can I identify if my Thiorphan analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of Thiorphan in a sample where it is spiked after extraction from a blank matrix to the peak area of Thiorphan in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of Thiorphan solution is infused into the LC flow after the analytical column.[5] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement, respectively.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for Thiorphan analysis?

A3: The most frequently employed techniques for Thiorphan analysis to minimize matrix effects are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[6][7][8] SPE is a more selective method that can provide a cleaner extract, while PPT is a simpler and faster technique.[1] The choice between these methods often depends on the required sensitivity and the complexity of the sample matrix.

Q4: Which sample preparation method offers better recovery for Thiorphan?

A4: Solid-Phase Extraction (SPE) has been shown to provide high and consistent recovery for Thiorphan. Studies have reported recovery rates of over 90%.[6][8] While specific quantitative recovery data for Protein Precipitation (PPT) of Thiorphan is not as readily available, some studies report that with PPT, no significant matrix effect was observed, suggesting adequate recovery.[9]

Q5: Can a deuterated internal standard completely eliminate matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated Thiorphan (e.g., Thiorphan-d7), is a highly effective strategy to compensate for matrix effects.[7][10] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be significantly minimized. However, it may not completely eliminate the issue if the analyte and internal standard do not perfectly co-elute or if there are extreme matrix effects causing significant signal suppression for both.[11]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution(s) |

| Low Thiorphan Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of Thiorphan.[2] | 1. Optimize Sample Preparation: Switch from Protein Precipitation to Solid-Phase Extraction for a cleaner sample extract.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate Thiorphan from interfering matrix components.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[12] |

| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.[5] | 1. Use a Stable Isotope-Labeled Internal Standard: Employ a deuterated internal standard like Thiorphan-d7 to compensate for sample-to-sample variations in matrix effects.[7] 2. Improve Sample Cleanup: Utilize a more rigorous sample preparation method like SPE to ensure consistent removal of matrix components. |

| Peak Tailing or Splitting | Matrix Overload on Column: High concentrations of matrix components are affecting the chromatography.[13] | 1. Enhance Sample Cleanup: Implement a more effective sample preparation technique (e.g., SPE) to reduce the amount of matrix injected onto the column.[14] 2. Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape. |

| Unexpectedly High Signal (Ion Enhancement) | Co-eluting Matrix Components Enhancing Ionization: Certain matrix components can enhance the ionization of Thiorphan.[15] | 1. Improve Chromatographic Resolution: Modify the LC method to separate Thiorphan from the enhancing compounds.[3] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to account for consistent enhancement effects.[16] |

| Method Fails Validation for Matrix Effect | Significant Difference in Analyte Response Between Neat Solution and Post-Extraction Spike: The chosen sample preparation and LC method are not adequately addressing matrix effects. | 1. Re-evaluate Sample Preparation: Test different SPE sorbents or PPT solvents to find the most effective combination for removing interfering components.[1] 2. Systematic LC Method Development: Perform a thorough optimization of the chromatographic conditions, including column chemistry, mobile phase, and gradient profile.[17] 3. Ensure Proper Internal Standard Use: Verify that the internal standard is functioning correctly and co-eluting with the analyte.[11] |

Data Presentation

Table 1: Reported Recovery of Thiorphan using Solid-Phase Extraction (SPE)

| Concentration (µg/mL) | Mean Recovery (%) |

| 0.1 | 93.5[6][8] |

| 0.4 | 98.2[6][8] |

| 2.0 | 97.8[6][8] |

Note: Data is sourced from a study utilizing Oasis HLB SPE cartridges.[6][8]

Table 2: Qualitative Assessment of Protein Precipitation (PPT) for Thiorphan Analysis

| Sample Preparation Method | Finding | Implication | Reference |

| Protein Precipitation | No significant matrix effect was observed. | Suggests that for the specific method validated, PPT provided sufficient cleanup to avoid major ionization issues, implying good analyte recovery. | [9] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Thiorphan from Human Plasma

This protocol is based on a validated HPLC method for the determination of Thiorphan in human plasma.[8]

-

Cartridge Conditioning: Condition an Oasis HLB (3 mL, 60 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 1 mL of human plasma, add an appropriate amount of internal standard (e.g., Nevirapine). Vortex and load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water (5:95, v/v) solution.

-

Elution: Elute Thiorphan and the internal standard from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS injection.

Protocol 2: Protein Precipitation (PPT) of Thiorphan from Human Plasma

This is a general protein precipitation protocol that can be adapted for Thiorphan analysis.[7]

-

Sample Aliquoting: Aliquot a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Addition: Add the internal standard (e.g., Thiorphan-d7) to the plasma sample.

-

Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL).

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

Caption: A workflow for troubleshooting matrix effects in Thiorphan LC-MS/MS analysis.

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

References

- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. zefsci.com [zefsci.com]

- 14. mdpi.com [mdpi.com]

- 15. Characterizing and compensating for matrix effects using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry: analysis of neutral pharmaceuticals in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

Technical Support Center: Optimizing LC Gradient for Thiorphan and Metabolite Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Thiorphan from its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for the separation of Thiorphan and its metabolites.

Problem 1: Poor resolution between Thiorphan and its metabolites.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Inappropriate Mobile Phase pH | Thiorphan has a carboxylic acid group with an estimated pKa of around 4.02.[1] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. It is recommended to set the mobile phase pH at least 1.5 units away from the pKa. For reversed-phase chromatography, a mobile phase pH of ~2.5 will ensure Thiorphan is in its non-ionized, more retained form. |

| Inadequate Organic Solvent Strength | If peaks are eluting too early and are poorly resolved, the initial percentage of the organic solvent in your gradient may be too high. Conversely, if retention times are excessively long, the final organic solvent percentage may be too low. Start with a scouting gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the approximate elution composition for all compounds of interest. |

| Incorrect Column Chemistry | A standard C18 column is a good starting point for the separation of Thiorphan and its metabolites due to their moderate hydrophobicity. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the analytes. |

| Gradient Slope is Too Steep | A steep gradient can lead to co-elution of closely related compounds. Once the elution window is identified, flatten the gradient slope around the region where Thiorphan and its metabolites elute to improve separation. |

Problem 2: Poor peak shape (tailing or fronting) for Thiorphan or its metabolites.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Peak Tailing | - Secondary Interactions: Tailing of basic compounds can occur due to interactions with residual silanol groups on the silica-based column. Operating at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions. - Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration. |